

The Structural Elucidation of 6-Bromo-1,4-benzodioxane: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-1,4-benzodioxane

Cat. No.: B1266670

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of **6-Bromo-1,4-benzodioxane**. It details the spectroscopic data, experimental protocols, and logical workflow required to confirm the molecule's structure, serving as a vital resource for researchers in organic synthesis and medicinal chemistry.

Molecular Structure and Properties

6-Bromo-1,4-benzodioxane is a brominated heterocyclic compound with the molecular formula $C_8H_7BrO_2$.^{[1][2][3]} Its structure consists of a benzene ring fused to a 1,4-dioxane ring, with a bromine atom substituted at the 6-position of the benzodioxane framework.

Table 1: Physicochemical Properties of **6-Bromo-1,4-benzodioxane**

Property	Value
CAS Number	52287-51-1[1][2]
Molecular Weight	215.04 g/mol [1][2]
Appearance	Colorless to pale yellow liquid
Boiling Point	259-260 °C (lit.)[2]
Density	1.598 g/mL at 25 °C (lit.)[2]
Refractive Index	n _{20/D} 1.588 (lit.)[2]

Synthesis of 6-Bromo-1,4-benzodioxane

A common and effective method for the synthesis of **6-Bromo-1,4-benzodioxane** is the electrophilic bromination of 1,4-benzodioxane.

Experimental Protocol: Synthesis

Materials:

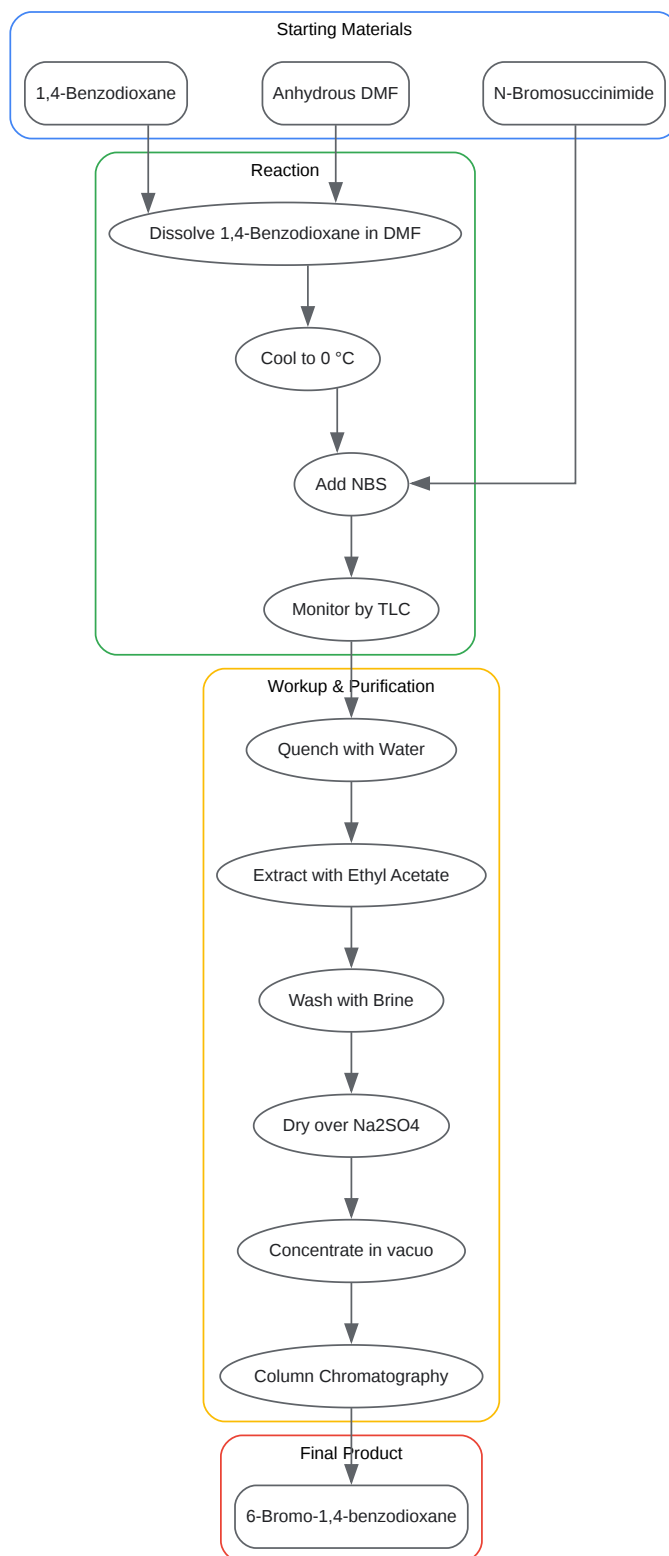
- 1,4-Benzodioxane
- N-Bromosuccinimide (NBS)
- Anhydrous Dimethylformamide (DMF)
- Argon or Nitrogen gas
- Ice bath
- Standard glassware for organic synthesis

Procedure:

- In a reaction flask, dissolve 1,4-benzodioxane in anhydrous dimethylformamide.
- Cool the solution to 0 °C in an ice bath under an inert atmosphere (Argon or Nitrogen).

- Slowly add N-bromosuccinimide to the cooled solution in portions.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure **6-Bromo-1,4-benzodioxane**.

Synthesis Workflow for 6-Bromo-1,4-benzodioxane

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A flowchart illustrating the synthesis of **6-Bromo-1,4-benzodioxane**.

Spectroscopic Data for Structure Elucidation

The structure of **6-Bromo-1,4-benzodioxane** is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number and electronic environment of hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data of **6-Bromo-1,4-benzodioxane**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
6.98-7.05	m	2H	Ar-H
6.78	d	1H	Ar-H
4.25	s	4H	-OCH ₂ CH ₂ O-

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data of **6-Bromo-1,4-benzodioxane**

Chemical Shift (δ , ppm)	Assignment
143.8	Ar-C
141.2	Ar-C
121.9	Ar-CH
118.8	Ar-CH
117.5	Ar-CH
113.2	Ar-C-Br
64.4	-OCH ₂ CH ₂ O-
64.2	-OCH ₂ CH ₂ O-

Note: Spectra are typically recorded in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorptions of **6-Bromo-1,4-benzodioxane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-2850	Medium	C-H (aromatic and aliphatic) stretching
1590	Strong	C=C (aromatic) stretching
1490	Strong	C=C (aromatic) stretching
1280	Strong	C-O-C (asymmetric) stretching
1070	Strong	C-O-C (symmetric) stretching
870	Strong	C-H (aromatic) out-of-plane bending
670	Medium	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for **6-Bromo-1,4-benzodioxane**

m/z	Relative Abundance (%)	Assignment
214/216	95/95	[M] ⁺ (Molecular ion)
185/187	10	[M - C ₂ H ₅] ⁺
134	100	[M - Br] ⁺
106	40	[M - Br - CO] ⁺
78	35	[C ₆ H ₄ O] ⁺

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1.

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

Sample Preparation:

- Dissolve 10-20 mg of **6-Bromo-1,4-benzodioxane** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher
- Pulse Sequence: Standard single-pulse

- Number of Scans: 16
- Relaxation Delay: 1 s
- Spectral Width: -2 to 12 ppm

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher
- Pulse Sequence: Proton-decoupled
- Number of Scans: 1024 or more
- Relaxation Delay: 2 s
- Spectral Width: 0 to 220 ppm

FTIR Spectroscopy

Sample Preparation:

- As **6-Bromo-1,4-benzodioxane** is a liquid, it can be analyzed as a neat thin film.
- Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared Spectrometer
- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

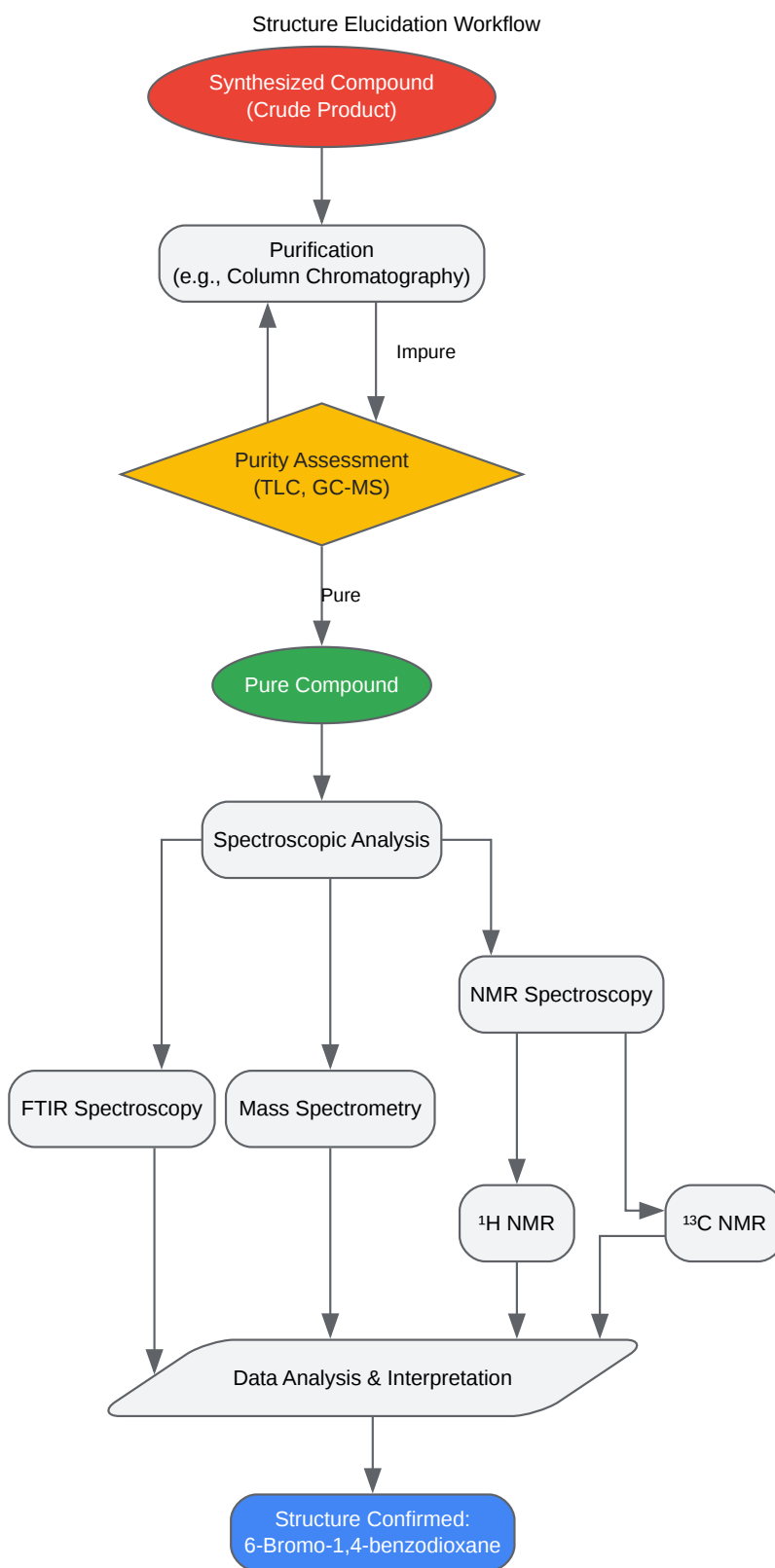
- Dissolve a small amount of **6-Bromo-1,4-benzodioxane** in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.

Instrument Parameters:

- Gas Chromatograph:
 - Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness)
 - Injector Temperature: 250 °C
 - Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI) at 70 eV
 - Mass Range: 50-300 amu
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a synthesized compound follows a logical progression of analytical techniques.



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A diagram illustrating the logical workflow for the structural elucidation of a synthesized compound.

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